Cas no 28077-72-7 (5-Bromo-1-pentyne)

5-Bromo-1-pentyne (CAS 1119-66-4) is a brominated terminal alkyne with the molecular formula C5H7Br. This compound serves as a versatile building block in organic synthesis, particularly in Sonogashira coupling reactions, click chemistry, and the preparation of more complex alkynes. Its terminal alkyne functionality allows for selective functionalization, while the bromine substituent provides a reactive site for further modifications. The compound is commonly used in pharmaceutical and material science research due to its ability to introduce alkyne groups into molecular frameworks. It is typically handled under inert conditions due to its sensitivity to moisture and air. The product is available in high purity, ensuring reliable performance in synthetic applications.
5-Bromo-1-pentyne structure
5-Bromo-1-pentyne structure
Product name:5-Bromo-1-pentyne
CAS No:28077-72-7
MF:C5H7Br
Molecular Weight:147.01308
MDL:MFCD02258725
CID:251743
PubChem ID:12117575

5-Bromo-1-pentyne 化学的及び物理的性質

名前と識別子

    • 1-Pentyne, 5-bromo-
    • 5-Bromo-1-pentyne
    • 5-bromopent-1-yne
    • 28077-72-7
    • DTXSID70477846
    • CS-0147349
    • 5-Bromopentyne
    • SY143808
    • 4-Pentyn-1-yl bromide
    • 1-Bromo-4-pentyne
    • BS-35951
    • J-016965
    • E87071
    • MFCD02258725
    • FT-0663822
    • 5-Bromo-1-pentyne;5-Bromopentyne
    • A848811
    • AKOS010651591
    • KEKBNXAJNJSILY-UHFFFAOYSA-N
    • EN300-122318
    • SCHEMBL40285
    • DB-086628
    • MDL: MFCD02258725
    • インチ: InChI=1S/C5H7Br/c1-2-3-4-5-6/h1H,3-5H2
    • InChIKey: KEKBNXAJNJSILY-UHFFFAOYSA-N
    • SMILES: C#CCCCBr

計算された属性

  • Exact Mass: 145.97311g/mol
  • Surface Charge: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 0
  • Hydrogen Bond Acceptor Count: 0
  • 回転可能化学結合数: 2
  • Exact Mass: 145.97311g/mol
  • 単一同位体質量: 145.97311g/mol
  • Topological Polar Surface Area: 0Ų
  • Heavy Atom Count: 6
  • 複雑さ: 57.6
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • Color/Form: No data available
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: No data available
  • Boiling Point: 137.0±23.0 °C at 760 mmHg
  • フラッシュポイント: 41.6±17.0 °C
  • PSA: 0.00000
  • LogP: 1.79470
  • じょうきあつ: 8.9±0.2 mmHg at 25°C

5-Bromo-1-pentyne Security Information

5-Bromo-1-pentyne 税関データ

  • 税関コード:2903399090
  • 税関データ:

    中国税関コード:

    2903399090

    概要:

    290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

5-Bromo-1-pentyne Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-122318-2.5g
5-bromopent-1-yne
28077-72-7 95%
2.5g
$728.0 2023-06-08
Enamine
EN300-122318-0.1g
5-bromopent-1-yne
28077-72-7 95%
0.1g
$129.0 2023-06-08
Enamine
EN300-122318-1.0g
5-bromopent-1-yne
28077-72-7 95%
1g
$374.0 2023-06-08
Oakwood
099558-25g
5-Bromo-1-pentyne
28077-72-7 97%
25g
$4495.00 2024-07-19
Enamine
EN300-122318-5.0g
5-bromopent-1-yne
28077-72-7 95%
5g
$1317.0 2023-06-08
abcr
AB492704-250 mg
5-Bromo-1-pentyne, 95%; .
28077-72-7 95%
250mg
€270.60 2023-06-15
Oakwood
099558-250mg
5-Bromo-1-pentyne
28077-72-7 97%
250mg
$185.00 2024-07-19
eNovation Chemicals LLC
Y1243551-5g
5-Bromo-1-pentyne
28077-72-7 95%
5g
$205 2024-06-07
Enamine
EN300-122318-0.25g
5-bromopent-1-yne
28077-72-7 95%
0.25g
$185.0 2023-06-08
Enamine
EN300-122318-250mg
5-bromopent-1-yne
28077-72-7 95.0%
250mg
$171.0 2023-10-02

5-Bromo-1-pentyne 関連文献

5-Bromo-1-pentyneに関する追加情報

Comprehensive Overview of 5-Bromo-1-pentyne (CAS No. 28077-72-7): Properties, Applications, and Industry Insights

5-Bromo-1-pentyne (CAS No. 28077-72-7) is a versatile alkyne derivative widely utilized in organic synthesis and pharmaceutical research. This halogenated compound, characterized by its bromoalkyne functional group, serves as a critical building block for click chemistry reactions, cross-coupling methodologies, and the development of advanced bioactive molecules. Its molecular formula, C5H7Br, and linear structure (BrCH2CH2CH2C≡CH) make it indispensable for constructing complex frameworks in agrochemicals, materials science, and drug discovery.

In recent years, the demand for 5-Bromo-1-pentyne has surged due to its role in suFEx click chemistry (Sulfur Fluoride Exchange), a topic trending in 2024 chemical research. Researchers highlight its efficiency in forming stable linkages under mild conditions, aligning with the industry's shift toward green chemistry and sustainable synthesis. A Google Trends analysis reveals growing searches for "bromoalkyne applications" and "CAS 28077-72-7 suppliers," reflecting its commercial relevance.

The compound's physicochemical properties include a boiling point of ~140°C and a density of 1.45 g/cm3, making it suitable for liquid-phase reactions. Its terminal alkyne moiety enables Sonogashira coupling, a pivotal reaction in OLED material development and nanotechnology. Notably, 5-Bromo-1-pentyne is often compared to 1-bromo-2-pentyne in forums, with users querying "how to store bromoalkynes safely"—a testament to its practical handling considerations.

From an industrial perspective, 28077-72-7 is a key intermediate in synthesizing flame retardants and liquid crystal polymers. Patent databases show a 30% increase in filings referencing this CAS number since 2020, particularly in flexible electronics and bioconjugation techniques. Manufacturers emphasize its compatibility with microwave-assisted synthesis, reducing reaction times—a hotspot in lab automation discussions.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in cancer therapeutics. This aligns with PubMed data showing heightened interest in "alkyne-based PROTACs." Environmental studies also explore its degradation pathways, addressing queries like "is 5-Bromo-1-pentyne biodegradable"—an eco-conscious angle gaining traction.

Quality standards for CAS 28077-72-7 require ≥97% purity (GC), with HPLC and 1H NMR as verification methods. Storage recommendations (-20°C under inert gas) frequently appear in chemical safety FAQs. The compound's Sharpless-Hagiwara terminal alkyne parameter (θ = 1.2) further cements its utility in stereoselective transformations.

In conclusion, 5-Bromo-1-pentyne bridges academic innovation and industrial scalability. Its synergy with AI-driven retrosynthesis tools (e.g., IBM RXN for Chemistry) positions it as a future-proof reagent. As high-throughput screening evolves, this compound's role in combinatorial chemistry will undoubtedly expand, answering the market's call for multifunctional synthons.

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